N,2-Dipropionyl phenothiazine
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Overview
Description
N,2-Dipropionyl phenothiazine, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₇NO₂S and its molecular weight is 311.4. The purity is usually 95%.
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Scientific Research Applications
Phenothiazine Derivatives and Antioxidant Properties :
- Phenothiazines, including its derivatives like N,2-Dipropionyl phenothiazine, have been identified as potent chain-breaking antioxidants. Their unique redox chemistry makes them highly effective in this role, as highlighted by Ohlow and Moosmann (Ohlow & Moosmann, 2011).
Biomedical Applications :
- These compounds have shown significant antimicrobial, antiprionic, anticancerous activities, as well as potential treatment options in Alzheimer’s and Creutzfeldt-Jakob diseases. This is evident from the research conducted by multiple authors, including Sudeshna Gangopadhyay and Parimal Karmakar (Gangopadhyay & Karmakar, 2010).
Applications in Cancer Research :
- Phenothiazines have been proven to destroy cancer cells and sensitize them to chemotherapy. Their anti-angiogenesis and anticancer stem cell activities have also been reported, suggesting their potential as adjuvants in cancer treatment (Varga et al., 2017).
Neurodegenerative Diseases :
- There is evidence suggesting the effectiveness of phenothiazines in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This is due to their ability to inhibit dopamine, histamine, serotonin, acetylcholine, and α-adrenergic receptors (Varga et al., 2017).
Interaction with Biomolecules and Cells :
- The interaction of phenothiazines with biomolecules like DNA and proteins, and their influence on cellular processes, have been extensively studied. This includes their impact on lipid membranes and potential effects on cellular signaling and function (Trombik & Cieślik-Boczula, 2020).
Mechanism of Action
Target of Action
N,2-Dipropionyl phenothiazine is a novel derivative of phenothiazine . Phenothiazines have been used mainly in psychopharmacology and have shown potent antitumor activity . .
Mode of Action
Phenothiazines, the parent compound of this compound, have been known to exert diverse biological activities. They have been associated with antipsychotic, antihistaminic, and antimuscarinic effects . Their fundamental neuroleptic action is connected with the dopaminergic receptors blockade . .
Biochemical Pathways
Phenothiazines have been shown to affect various biochemical pathways. They have demonstrated calmodulin-inhibitory actions, anti-proliferative effects, inhibition of P-glycoprotein transport function, and reversal of multidrug resistance . .
Result of Action
Phenothiazines have been shown to possess potent antitumor activity . They have demonstrated cytotoxic, antiproliferative, and proapoptotic properties toward different types of cancer . .
Properties
IUPAC Name |
1-(10-propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-3-15(20)12-9-10-17-14(11-12)19(18(21)4-2)13-7-5-6-8-16(13)22-17/h5-11,14,17H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHJGWOQTFPHTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2C(C=C1)SC3=CC=CC=C3N2C(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.